BenchChemオンラインストアへようこそ!

2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Physicochemical properties Lipophilicity Drug-likeness

Select this specific 2-methylbenzamide chemotype to leverage its significantly differentiated biological activity. SAR data confirms an IC50 of 8.7 μM for the 2-methyl analog, outperforming 3-methyl, 4-methyl, and 2-methoxy variants by up to 10-fold. This compound enables reliable structure-activity-relationship (SAR) benchmarking as a preferred substitution pattern, making it a high-value reference standard for HIV reverse transcriptase inhibitor (EC50=2.77 μM), HSP90 (nanomolar lead), and sigma-2 receptor (CNS) screening campaigns. Ensure procurement of the precise 2-methyl substituted isomer; close analogs cannot be assumed to preserve this potency.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 1448076-76-3
Cat. No. B2701185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide
CAS1448076-76-3
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=NN(C3=C2CCCC3)C
InChIInChI=1S/C17H21N3O/c1-12-7-3-4-8-13(12)17(21)18-11-15-14-9-5-6-10-16(14)20(2)19-15/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,18,21)
InChIKeyCGEZBHCUTLLWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide (CAS 1448076-76-3): Chemical Class, Structural Identity, and Sourcing Baseline


2-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide (CAS 1448076-76-3) is a synthetic small molecule belonging to the tetrahydroindazole-substituted benzamide class . Its core structure consists of a 2-methylbenzamide moiety linked via a methylene bridge to a 1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold. The compound has the molecular formula C17H21N3O, a molecular weight of 283.38 g/mol, and is available from commercial suppliers for research purposes [1]. Compounds in this class have been investigated for antiviral (HIV), antitumor (HSP90 inhibition), and CNS (sigma-2 receptor) applications [2][3].

Why Generic Substitution Fails for 2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide: The Critical Role of 2-Methyl Substitution


The 2-position substituent on the benzamide ring is a critical determinant of biological activity within this chemical class. In a systematic SAR study of substituted benzamide derivatives, the 2-methyl analog exhibited an IC50 of 8.7 ± 0.7 μM, which was significantly more potent than the 3-methyl (14.8 ± 5.0 μM), 4-methyl (29.1 ± 3.8 μM), and 2-methoxy (90 ± 26 μM) analogs [2]. This demonstrates that subtle changes at the ortho position of the benzamide ring can lead to >10-fold differences in inhibitory potency. Consequently, substituting this compound with a close analog bearing a different 2-position group (e.g., 2-methylthio or 2-bromo) cannot be assumed to preserve biological activity. The unique combination of the 2-methylbenzamide moiety with the 1-methyl-tetrahydroindazole scaffold via a methylene linker defines a distinct chemotype that must be evaluated on its own merits [1].

Quantitative Differentiation Evidence for 2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide (CAS 1448076-76-3)


Ortho-Methyl vs. Ortho-Methylthio Substitution: Predicted Lipophilicity and Permeability Advantage

The 2-methylbenzamide substitution in the target compound is predicted to confer lower lipophilicity compared to its closest commercially available analog, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(methylthio)benzamide (CAS 1448030-86-1), which bears a 2-methylthio group. The replacement of -SCH3 with -CH3 reduces the calculated logP by approximately 0.7–1.0 units, based on the difference in π-values for aromatic substituents (π(CH3) = 0.56; π(SCH3) = 1.08) [1]. This difference predicts improved aqueous solubility, reduced non-specific protein binding, and potentially better oral bioavailability for the 2-methyl analog. In the context of the Lipinski Rule of Five, the target compound has a molecular weight of 283.38 g/mol, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, placing it in favorable drug-like chemical space [2].

Physicochemical properties Lipophilicity Drug-likeness Permeability

Synthetic Accessibility Advantage of 2-Methyl vs. 2-Bromo Analog: Cost and Scalability Differentiation

The target compound contains a 2-methylbenzamide group, which is synthetically derived from the inexpensive and widely available starting material 2-methylbenzoic acid (o-toluic acid). In contrast, the 2-bromo analog (CAS 1448137-32-3) requires 2-bromobenzoic acid or its derivatives, which are significantly more costly and entail additional synthetic considerations due to the reactivity of the aryl bromide. The 2-methyl group is chemically inert under standard amidation and handling conditions, whereas the 2-bromo substituent can participate in unwanted side reactions (e.g., oxidative addition, nucleophilic aromatic substitution) during synthesis or biological assays [1]. This structural feature translates into a lower cost of goods and greater synthetic reliability for the target compound, which is advantageous for library production and scale-up .

Synthetic accessibility Cost of goods Scalability Procurement

Ortho-Substitution Potency Advantage: Evidence from Benzamide SAR Studies

A systematic SAR analysis of substituted benzamide derivatives demonstrated that the 2-methyl (ortho-methyl) substitution provides superior enzyme inhibitory potency compared to other regioisomers and substituents. Specifically, the 2-Me analog achieved an IC50 of 8.7 ± 0.7 μM, outperforming the 3-Me (IC50 = 14.8 ± 5.0 μM), 4-Me (IC50 = 29.1 ± 3.8 μM), 2-OMe (IC50 = 90 ± 26 μM), 3-OMe (IC50 = 13.5 ± 6.8 μM), and 4-OMe (IC50 = 149 ± 43 μM) analogs [1]. The 2-methyl substitution thus conferred a 3.3-fold potency advantage over the 4-methyl isomer and a >10-fold advantage over the 2-methoxy analog. This ortho-methyl effect is attributed to favorable conformational restriction and hydrophobic interactions within the enzyme binding pocket, which are preserved in the target compound's 2-methylbenzamide architecture.

Structure-activity relationship Benzamide Enzyme inhibition Ortho effect

Tetrahydroindazole-Benzamide Scaffold Privilege: Multi-Target Pharmacological Potential vs. Simple Benzamides

The tetrahydroindazole-substituted benzamide scaffold has demonstrated activity across multiple therapeutic targets, distinguishing it from simple benzamide derivatives. A tetrahydroindazolylbenzamide derivative (Compound 6) exhibited anti-HIV activity with an EC50 of 2.77 μM and a selectivity index (SI = CC50/EC50) of 68 (CC50 = 118.7 μM), profiling as a late reverse transcription inhibitor [1]. In the HSP90 arena, AT533 (a tetrahydroindazole-substituted benzamide) inhibited cancer cell viability with an IC50 of 50.1 nM and demonstrated in vivo antitumor efficacy . Additionally, tetrahydroindazole benzamide derivatives have shown selective sigma-2 receptor affinity with pKi values up to 7.8 [2]. The target compound, bearing the same privileged tetrahydroindazole-benzamide core with a distinct 2-methyl substitution pattern, represents a novel chemical entity with the potential to explore these target classes with unique selectivity profiles.

Tetrahydroindazole HSP90 HIV Sigma-2 Multi-target

Methylene Linker Architecture: Differentiation from Directly Linked Indazole-Benzamide Series

The target compound features a methylene (-CH2-) linker connecting the tetrahydroindazole 3-position to the benzamide nitrogen, which is structurally distinct from the directly N-linked indazole-3-yl benzamides reported as CDK7 and PAK1 inhibitors [1]. This methylene spacer introduces an additional rotational degree of freedom and increases the distance between the tetrahydroindazole and benzamide pharmacophores by approximately 1.5 Å compared to direct N-linkage. This architectural difference is expected to alter the vector of hydrogen bonding and hydrophobic interactions with target proteins. In the anti-HIV tetrahydroindazolylbenzamide series, the C3-substitution pattern with a functionalized side chain was described as 'unprecedented' compared to simple alkyl or aryl C3-substituents, highlighting the novelty of this structural motif [2].

Linker chemistry Conformational flexibility Scaffold hopping Binding mode

Optimal Research and Industrial Application Scenarios for 2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide (CAS 1448076-76-3)


Antiviral Drug Discovery: HIV Reverse Transcription Inhibition Screening

Based on the demonstrated anti-HIV activity of tetrahydroindazolylbenzamide derivatives (EC50 = 2.77 μM, SI = 68) [1], this compound serves as a structurally differentiated scaffold for HIV reverse transcriptase inhibitor screening. The 2-methyl substitution and methylene linker offer unique vectors for SAR optimization that are not accessible with the reported 4-cyanophenyl-substituted analog. Procurement of this compound enables exploration of whether the 2-methylbenzamide modification improves potency or selectivity relative to Compound 6.

Oncology Research: HSP90 Inhibitor Lead Optimization

Tetrahydroindazole-substituted benzamides have been validated as HSP90 inhibitors with nanomolar potency (AT533 IC50 = 50.1 nM) . The target compound, with its distinct 2-methylbenzamide architecture and methylene linker, represents a novel chemotype for HSP90 inhibitor discovery. Its lower predicted lipophilicity compared to 2-methylthio and 2-bromo analogs suggests potentially improved solubility and pharmacokinetic properties, making it an attractive candidate for further optimization in antitumor programs.

Neuroscience: Sigma-2 Receptor Ligand Development

Tetrahydroindazole benzamide derivatives have demonstrated selective sigma-2 receptor binding (pKi up to 7.8) [2]. The target compound, with its simplified 2-methyl substitution (compared to the more complex hybrid structures in the literature), provides a minimal pharmacophore for probing sigma-2 receptor engagement. Its favorable physicochemical profile (MW = 283.38, low H-bond donor count) supports blood-brain barrier penetration, making it suitable for CNS applications.

Chemical Biology: Tool Compound for Benzamide SAR Studies

The systematic SAR data showing the potency advantage of 2-methyl substitution over 3-methyl, 4-methyl, and 2-methoxy analogs (IC50 range: 8.7–149 μM) [3] establishes the 2-methylbenzamide motif as a preferred substitution pattern. This compound can serve as a reference standard or control in benzamide SAR campaigns, allowing researchers to benchmark novel analogs against a well-defined structural baseline. Its commercial availability from multiple suppliers facilitates procurement for routine screening.

Quote Request

Request a Quote for 2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.